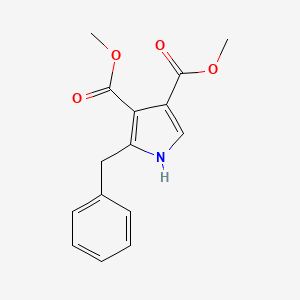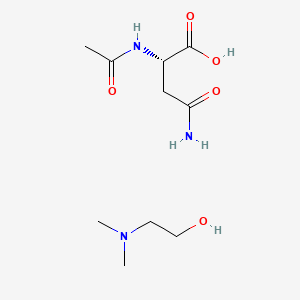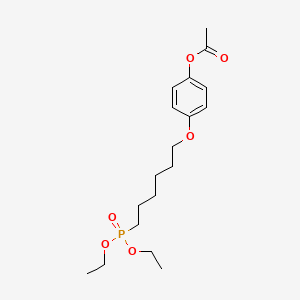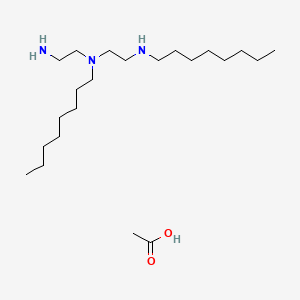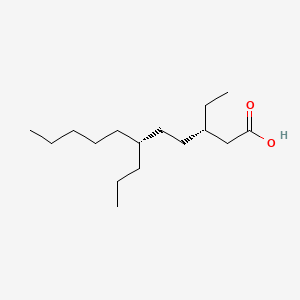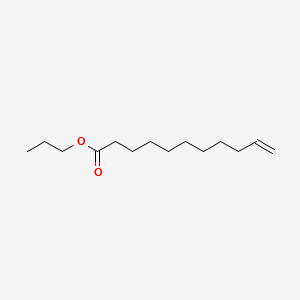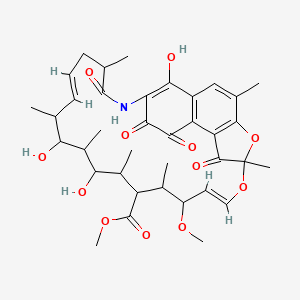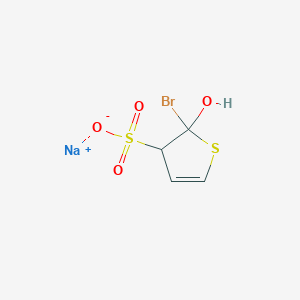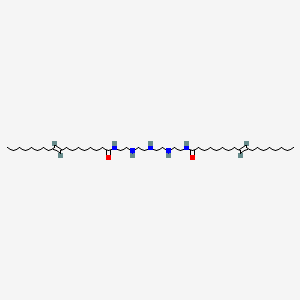
N,N'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide): is a heterocyclic organic compound with the molecular formula C44H87N5O2 and a molecular weight of 718.193880 g/mol . This compound is known for its complex structure, which includes multiple amide and imine groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) typically involves the reaction of octadec-9-enoic acid with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are then further reacted with additional ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) involves its interaction with molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide
- N,N’-Bis(2-Hydroxyethyl)Diethylenetriamine
Uniqueness
N,N’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(9-octadecenamide) is unique due to its specific structure, which includes long hydrocarbon chains and multiple functional groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
93918-53-7 |
|---|---|
Fórmula molecular |
C44H87N5O2 |
Peso molecular |
718.2 g/mol |
Nombre IUPAC |
(E)-N-[2-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H87N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-47H,3-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b19-17+,20-18+ |
Clave InChI |
KYVMYYMBMFHFLN-XPWSMXQVSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



